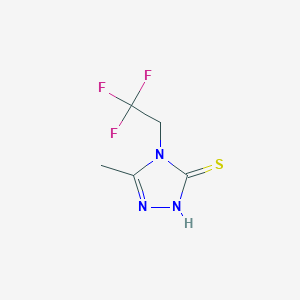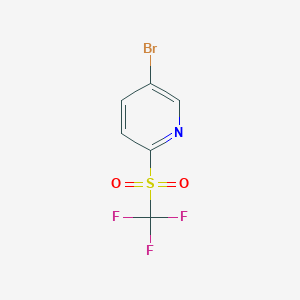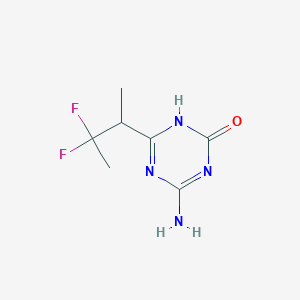
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiol group can form covalent bonds with target proteins, leading to changes in their structure and activity.
相似化合物的比较
Similar Compounds
4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group at the 5-position.
5-methyl-4H-1,2,4-triazole-3-thiol: Lacks the trifluoroethyl group.
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole: Lacks the thiol group.
Uniqueness
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its trifluoroethyl group, methyl group, and thiol group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C5H6F3N3S |
|---|---|
分子量 |
197.18 g/mol |
IUPAC 名称 |
3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H6F3N3S/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12) |
InChI 键 |
UCVYNIZJHHZFHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=S)N1CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




